4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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Overview
Description
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a complex organic compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of ethyl N-Boc-4-methylpiperidine-4-carboxylate with lithium hydroxide in methanol and water at room temperature for 16 hours . The reaction mixture is then evaporated to dryness, and the residue is partitioned between dichloromethane and brine to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for drug discovery and development.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases that involve the central nervous system. Its structure may allow it to cross the blood-brain barrier and interact with specific molecular targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-methylpiperidine-4-carboxylic acid
- (2S,5R)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
- (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Uniqueness
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is unique due to its specific ethyl and tert-butyl groups, which confer distinct chemical properties and reactivity. These structural features may enhance its ability to interact with certain molecular targets and participate in specific chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPWISZAQOAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560844 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173933-71-6 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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